
5'-Thiopyridoxal hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thiopyridoxal hydrochloride is a derivative of pyridoxal, which is a form of vitamin B6. This compound is characterized by the presence of a thiol group (-SH) attached to the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thiopyridoxal hydrochloride typically involves the modification of pyridoxal. One common method is the introduction of a thiol group to the pyridoxal molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like ethanol or water and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 5’-Thiopyridoxal hydrochloride may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thiopyridoxal hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
5’-Thiopyridoxal hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to enzyme function and protein interactions.
Medicine: It has potential therapeutic applications due to its role in neurotransmitter synthesis and amino acid metabolism.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 5’-Thiopyridoxal hydrochloride involves its interaction with various molecular targets in the body. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including those involved in neurotransmitter synthesis and amino acid metabolism.
Comparaison Avec Des Composés Similaires
5’-Thiopyridoxal hydrochloride can be compared with other pyridoxal derivatives, such as pyridoxal 5’-phosphate and pyridoxine hydrochloride. While all these compounds share a common pyridoxal backbone, the presence of different functional groups imparts unique properties and applications to each compound. For example, pyridoxal 5’-phosphate is the active coenzyme form of vitamin B6, while pyridoxine hydrochloride is commonly used in dietary supplements.
List of Similar Compounds
- Pyridoxal 5’-phosphate
- Pyridoxine hydrochloride
- Pyridoxamine
- Pyridoxamine 5’-phosphate
These compounds, while similar in structure, have distinct roles and applications in biological systems and industrial processes.
Propriétés
Numéro CAS |
876-85-7 |
|---|---|
Formule moléculaire |
C8H12ClNO2S |
Poids moléculaire |
221.71 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-2-methyl-5-(sulfanylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(3-10)6(4-12)2-9-5;/h2,10-12H,3-4H2,1H3;1H |
Clé InChI |
YPRMPUCBNRXSEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401656.png)
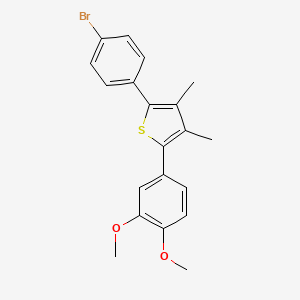
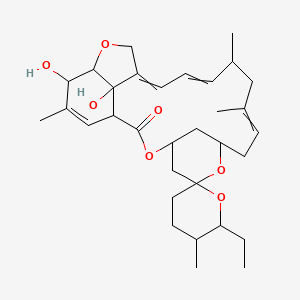
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
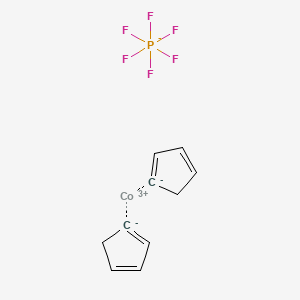
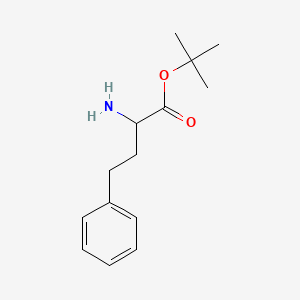
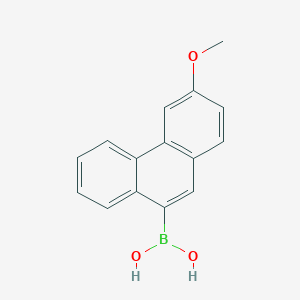
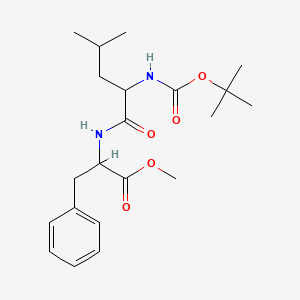

![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)
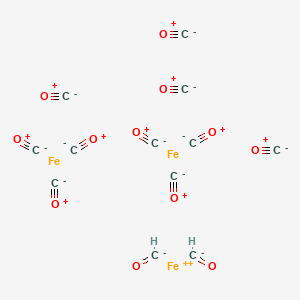
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
